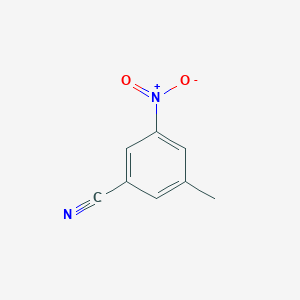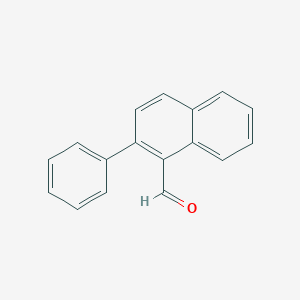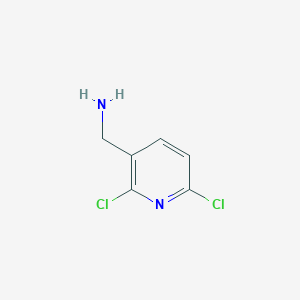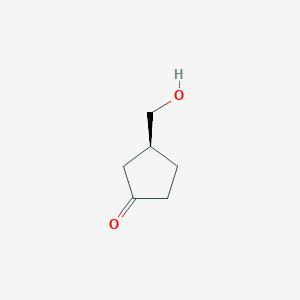
(S)-3-(Hydroxymethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-(Hydroxymethyl)cyclopentanone” is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as “3-(Hydroxymethyl)cyclopentanone” and "Cyclopentanone, 3-(hydroxymethyl)-, (S)-" . The compound has a molecular weight of 114.14 g/mol .
Synthesis Analysis
The synthesis of cycloalkanes, including compounds like “(S)-3-(Hydroxymethyl)cyclopentanone”, has been a subject of research. For instance, high-density jet fuel range cycloalkanes were synthesized in high yields (~80%) by solvent-free aldol condensation of cyclopentanone and furfural followed by hydrodeoxygenation (HDO) .
Molecular Structure Analysis
The molecular structure of “(S)-3-(Hydroxymethyl)cyclopentanone” can be represented by the InChI string: InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 . The compound has a defined atom stereocenter count of 1 .
Physical And Chemical Properties Analysis
“(S)-3-(Hydroxymethyl)cyclopentanone” has a molecular weight of 114.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .
Aplicaciones Científicas De Investigación
Biomass Conversion to Valuable Chemicals
(S)-3-(Hydroxymethyl)cyclopentanone and its derivatives are pivotal in converting biomass-derived compounds like furfural and 5-(hydroxymethyl)furfural into cyclopentanones, which are crucial intermediates for synthesizing a diverse range of compounds with commercial potential. This conversion is significant for developing sustainable and environmentally friendly chemical processes. Research has focused on improving the scalability, selectivity, environmental footprint, and cost-competitiveness of these processes through the development of efficient, inexpensive, and recyclable heterogeneous catalysts that operate under mild conditions while providing excellent yields (Dutta & Bhat, 2021).
Synthesis of Chiral Compounds
Studies have also explored the synthesis of chiral (S)-3-(Hydroxymethyl)cyclopentanone derivatives, which are valuable in organic synthesis and pharmaceutical research. These chiral compounds serve as building blocks for creating complex molecules with potential therapeutic applications. An efficient and practical synthesis method involves asymmetric alkylation and intramolecular cyclopropanation as key steps, highlighting the versatility of (S)-3-(Hydroxymethyl)cyclopentanone in synthesizing biologically relevant molecules (Palucki et al., 2002).
Biotransformations Using Microbial Enzymes
Microbial enzymes have been employed for the stereoselective hydroxylation of cyclopentanone derivatives, demonstrating the potential of biocatalysis in modifying (S)-3-(Hydroxymethyl)cyclopentanone and related structures. This approach leverages the selectivity of microbial enzymes to introduce functional groups at specific positions on the cyclopentanone ring, opening up pathways for the synthesis of complex organic molecules (Iwaki et al., 2002).
Development of Renewable Fuels
The conversion of biomass-derived compounds into (S)-3-(Hydroxymethyl)cyclopentanone serves as a stepping stone for the synthesis of renewable fuels. These transformations are crucial for creating sustainable alternatives to fossil fuels, with research focusing on optimizing reaction conditions and catalysts to maximize yields and reduce environmental impact (Wang et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, cyclopentanone, indicates that it is flammable and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Direcciones Futuras
The catalytic transformation of biomass-based furan compounds (furfural and HMF) for the synthesis of organic chemicals, including “(S)-3-(Hydroxymethyl)cyclopentanone”, is an important way to utilize renewable biomass resources . Future research may focus on improving the scalability, selectivity, environmental footprint, and cost competitiveness of the process .
Propiedades
IUPAC Name |
(3S)-3-(hydroxymethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJASYMJNCZKF-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Hydroxymethyl)cyclopentanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
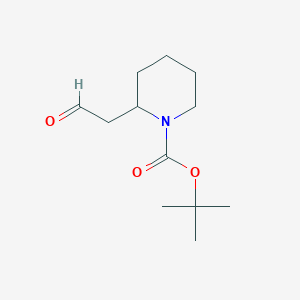
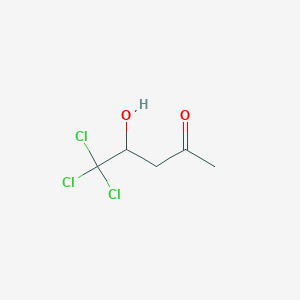
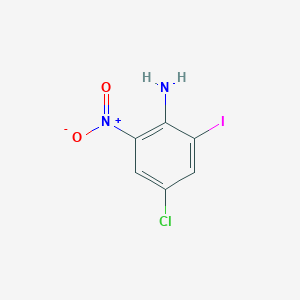
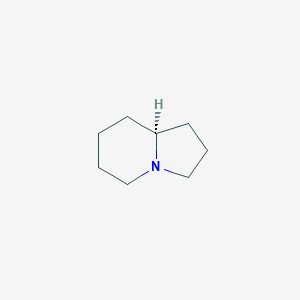
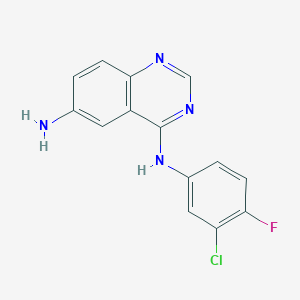
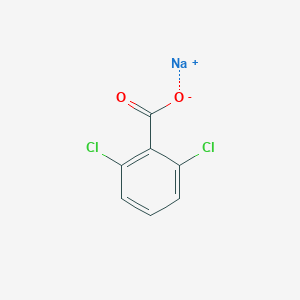
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
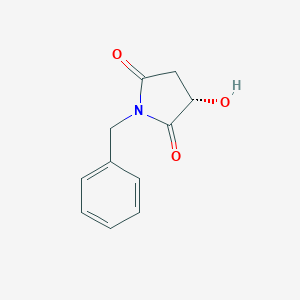
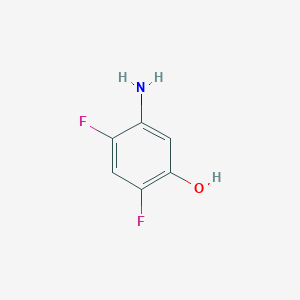
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)
